Product packaging for KRH-594 free acid(Cat. No.:CAS No. 167006-13-5)

KRH-594 free acid

Cat. No.: B608380
CAS No.: 167006-13-5
M. Wt: 501.565
InChI Key: UFZKNCXXIFQTNB-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRH-594 free acid is a novel, nonpeptide angiotensin II receptor antagonist that demonstrates high specificity and potency. It acts as an insurmountable antagonist of the AT1 receptor subtype, potently displacing angiotensin II with a Ki of 0.39 nM in rat liver membranes while showing no affinity for the AT2 receptor (Ki > 10 µM) or 21 other tested receptors and enzymes, confirming its high specificity . In isolated rabbit aortic tissue, KRH-594 inhibits angiotensin II-induced responses noncompetitively, decreasing the maximal response with a pK(B) of 10.4, which is characteristic of an insurmountable mechanism of action . Research indicates significant in vivo efficacy for KRH-594. Orally administered in spontaneously hypertensive rats (SHRs), it produces a blood pressure-lowering effect comparable to that of losartan but at a lower dose, with a significant duration of action lasting over 24 hours . Beyond hypertension models, KRH-594 has demonstrated therapeutic potential in preventing end-organ damage. Studies show it ameliorates hyperlipidaemia and nephropathy in diabetic spontaneously hypertensive rats and prevents end-organ damage in stroke-prone spontaneously hypertensive rats . With the growing interest in drug repurposing and multi-target directed ligands, AT1 receptor blockers like KRH-594 are being investigated for their potential to broaden therapeutic applications beyond cardiovascular disease . The compound has a molecular formula of C25H23N7O3S and a molecular weight of 501.56 g/mol . Its CAS number is 167006-13-5. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

167006-13-5

Molecular Formula

C25H23N7O3S

Molecular Weight

501.565

IUPAC Name

(Z)-2-((3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamoyl)cyclopent-1-ene-1-carboxylic acid

InChI

InChI=1S/C25H23N7O3S/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31)/b26-25-

InChI Key

UFZKNCXXIFQTNB-QPLCGJKRSA-N

SMILES

O=C(C1=C(C(O)=O)CCC1)/N=C2SC(CC)=NN\2CC3=CC=C(C4=CC=CC=C4C5=NN=NN5)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRH-594 free acid;  WK-1492;  WK-14922K;  WK1492;  WK14922K.

Origin of Product

United States

Chemical Synthesis and Analog Development of Krh 594 Free Acid

Synthetic Methodologies for KRH-594 Free Acid Preparation

The chemical name for this compound is (Z)-2-((3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamoyl)cyclopent-1-ene-1-carboxylic acid. hodoodo.com Its synthesis involves the assembly of several key structural motifs, including the biphenyl-tetrazole group, which is a common feature in many AT1 receptor blockers, and a novel acyliminothiadiazoline heterocyclic system. ucl.ac.be

Research has described the synthesis of a series of acyliminothiadiazoline derivatives that exhibit Ang II receptor antagonistic activity, with KRH-594 (designated as compound 1g in one study) being a particularly potent example. researchgate.net While the exact, detailed synthetic route for KRH-594 is not fully elucidated in publicly available literature, the general approach involves the synthesis of key intermediates. These intermediates include the 4-bromomethyl-2'-cyanobiphenyl, which is then used to alkylate the thiadiazole heterocycle, followed by the conversion of the cyano group to the required tetrazole ring, a common final step in the synthesis of many sartans.

The formation of the 1,3,4-thiadiazole (B1197879) ring and its subsequent elaboration into the final complex structure are key aspects of its synthesis. This class of compounds represents a significant synthetic advancement, providing a new scaffold for AT1 receptor antagonism. acs.org

Design and Synthesis of Structural Analogs

The discovery of KRH-594 was part of a broader effort to identify novel, non-peptide Ang II antagonists with improved pharmacological properties. The design strategy moved beyond the early imidazole-based lead compounds, like losartan (B1675146), to explore different heterocyclic cores that could mimic the C-terminal region of Angiotensin II. ucl.ac.benih.gov KRH-594's design, featuring an acyliminothiadiazoline ring, marked the discovery of a new class of potent and orally active AT1 antagonists. acs.orgcapes.gov.br

The development of structural analogs generally focuses on systematic modifications of the lead compound to establish a structure-activity relationship (SAR). For a compound like KRH-594, analog design would typically explore variations in several key areas:

The Heterocyclic Core : Modifying the substituents on the 1,3,4-thiadiazole ring, such as altering the length or nature of the 5-ethyl group.

The Acidic Moiety : Replacing the tetrazole ring on the biphenyl (B1667301) group with other acidic bioisosteres, such as a carboxylic acid, is a common strategy in this field.

The Linker : Altering the biphenylmethyl "spacer" that connects the heterocyclic core to the acidic pharmacophore.

The Acyl Group : Modifying the cyclopentene-1-carboxylic acid moiety to optimize binding affinity and pharmacokinetic properties.

The goal of such synthetic efforts is to enhance potency, selectivity, oral bioavailability, and duration of action while minimizing off-target effects. nih.gov

Structure-Activity Relationship (SAR) Investigations for AT1 Receptor Antagonism

SAR investigations have been crucial in defining the pharmacological profile of KRH-594 as a highly potent and selective AT1 receptor antagonist. Studies have shown that KRH-594 binds with very high affinity to the AT1 receptor while having negligible affinity for the AT2 receptor, demonstrating its specificity. nih.gov

A key finding from in vitro pharmacological studies is that KRH-594 acts as an insurmountable antagonist . nih.govucl.ac.be This means that once bound to the receptor, increasing the concentration of the agonist (Angiotensin II) cannot fully restore the maximal physiological response. This effect is attributed to a slow dissociation rate from the receptor, making KRH-594 a pseudo-irreversible antagonist. nih.gov This insurmountable antagonism contributes to its long-lasting effects.

The table below summarizes the key binding affinity data for KRH-594.

ParameterReceptorSpecies/TissueValueReference
Ki AT1Rat Liver Membranes0.39 nM nih.gov
Ki AT2Bovine Cerebellar Membranes> 10 µM nih.gov
pKB AT1Rabbit Aorta10.4 nih.gov

The potent affinity (nanomolar Ki value) for the AT1 receptor, combined with its high selectivity over the AT2 receptor and its insurmountable mode of action, are the defining characteristics of KRH-594's structure-activity profile. nih.govnih.gov These properties are directly linked to its unique acyliminothiadiazoline structure, which interacts with the receptor in a manner distinct from earlier imidazole-based antagonists. ucl.ac.be

Molecular and Cellular Pharmacology of Krh 594 Free Acid at the At1 Receptor

Receptor Binding Kinetics and Specificity to AT1 Receptors

KRH-594 demonstrates a high affinity and specificity for the AT1 receptor subtype, which mediates the main cardiovascular effects of angiotensin II. nih.govkup.at

Binding affinity, quantified by the inhibition constant (Ki), measures the concentration of an antagonist required to occupy 50% of the receptors. Studies have shown that KRH-594 binds potently to AT1 receptors from various species. In membranes from rat liver, KRH-594 displaced the specific binding of radiolabeled angiotensin II with a Ki value of 0.39 nM. nih.gov

Further investigations using cloned human and rat angiotensin II receptors have provided more specific Ki values. nih.govresearchgate.net These studies highlight the compound's strong and preferential binding to the AT1 receptor subtypes over the AT2 subtype. nih.govresearchgate.net The binding affinity of KRH-594 for human AT1 receptors was found to be significantly higher than that of other antagonists like EXP3174 and candesartan (B1668252). nih.govresearchgate.net

Binding Affinities (Ki) of KRH-594 for Angiotensin II Receptor Subtypes
Receptor SubtypeSourceKi Value (nM)Reference
Rat AT1Rat Liver Membranes0.39 nih.gov
Rat AT1A (cloned)Recombinant0.67 nih.govresearchgate.net
Rat AT1B (cloned)Recombinant1.02 nih.govresearchgate.net
Human AT1 (cloned)Recombinant1.24 nih.govresearchgate.net
Bovine AT2Bovine Cerebellar Membranes>10,000 nih.gov
Human AT2 (cloned)Recombinant9360 nih.govresearchgate.net

The antagonism profile of KRH-594 is characterized as insurmountable. nih.govnih.govresearchgate.net In functional assays using isolated rabbit aorta, KRH-594 produced a concentration-dependent, insurmountable suppression of the contractile response induced by angiotensin II. nih.govnih.govresearchgate.net This means that increasing concentrations of the agonist (angiotensin II) cannot fully overcome the inhibitory effect of KRH-594, resulting in a depression of the maximum possible response. nih.govnih.gov This effect is demonstrated by nonparallel shifts in the agonist's dose-response curve and a reduced maximal response, with a reported pK(B) value of 10.4 to 10.5. nih.govresearchgate.net

The insurmountable nature of the antagonism is linked to the slow dissociation of KRH-594 from the AT1 receptor. nih.gov Studies involving repeated washing of aortic rings pre-incubated with the compound showed that the suppression of angiotensin II-induced contractions was only slowly reversed, indicating a pseudo-irreversible or tightly bound interaction. nih.gov This tight binding contributes to its long-lasting pharmacological action. nih.gov Despite this, the antagonism is still considered competitive, as the binding site overlaps with that of angiotensin II and other antagonists like losartan (B1675146). nih.govkup.at In fact, the suppression of contractions by KRH-594 could be restored by co-incubation with a high concentration of losartan. nih.gov

KRH-594 exhibits a high degree of selectivity for the AT1 receptor. nih.gov Research has demonstrated that it has negligible affinity for a wide range of other receptor types and enzymes. nih.gov Specifically, at a concentration of 10 µM, KRH-594 showed no significant inhibitory effect on 21 other receptors and two enzymes. nih.gov Its affinity for the AT2 receptor is exceptionally low, with Ki values thousands of times higher than for the AT1 receptor. nih.govnih.govresearchgate.net

Further evidence of its specificity comes from functional studies. KRH-594 did not affect the contractions of guinea pig ileum induced by bradykinin, acetylcholine, or histamine (B1213489), indicating it does not interfere with their respective receptor systems. nih.gov While highly selective for AT1 over AT2 receptors, its specificity ratio is reported to be less than that of candesartan and EXP3174. nih.govresearchgate.net

Downstream Intracellular Signaling Pathway Modulation

By blocking the binding of angiotensin II to the AT1 receptor, KRH-594 effectively inhibits the downstream signaling cascades that are normally initiated by the agonist.

KRH-594 effectively suppresses the physiological responses triggered by angiotensin II. In vascular tissue, it demonstrates a potent ability to inhibit angiotensin II-induced vasoconstriction in isolated rabbit aorta. nih.govnih.govresearchgate.net This cellular effect translates to a systemic response, as oral administration of KRH-594 has been shown to dose-dependently inhibit the pressor (blood pressure raising) responses induced by angiotensin II in both normotensive rats and common marmosets. nih.govnih.gov This inhibition of the contractile response in vascular smooth muscle cells is a direct consequence of blocking the AT1 receptor and preventing the downstream signaling that leads to cellular contraction.

In Vitro Pharmacological Characterization of Krh 594 Free Acid

Effects on Vascular Smooth Muscle Contractility in Isolated Tissue Preparations

Studies on isolated rabbit aortic rings have been instrumental in defining the functional antagonism of KRH-594.

KRH-594 demonstrates a powerful ability to inhibit the vasoconstriction induced by angiotensin II (AII) in isolated rabbit aorta. nih.govnih.gov The antagonist produced a concentration-dependent, insurmountable suppression of the AII concentration-response curve. nih.gov This means that even at increasing concentrations of the agonist (AII), the maximum contractile response could not be restored in the presence of KRH-594. nih.gov

The inhibitory effect is not immediate but increases with the duration of exposure. When rabbit aortic rings were exposed to KRH-594 (0.1 nM) for progressively longer contact times, an increasing degree of insurmountable suppression of AII-induced contractions was observed. nih.gov In these preparations, KRH-594 caused nonparallel shifts to the right of the dose-response curve to AII and a reduction in the maximal response, with a calculated pK(B) value of 10.4. nih.gov

The antagonism exerted by KRH-594 on AT1 receptors is characterized as slowly reversible, sometimes termed pseudo-irreversible. nih.gov This was demonstrated in washout experiments where rabbit aortic rings, pre-incubated with KRH-594 at concentrations of 0.1, 1.0, and 10 nM, showed a slow reversal of the insurmountable suppression of AII-induced contractions after repeated washing. nih.gov

The insurmountable nature of the antagonism suggests a very slow dissociation from the AT1 receptor. nih.govnih.gov Further evidence of its mechanism comes from binding studies on rat liver membranes, where preincubation with KRH-594 for two hours resulted in a decrease in the maximum number of binding sites (Bmax) and an increase in the dissociation constant (Kd) for [125I]-AII binding. nih.gov This indicates that KRH-594 binds potently and persistently to the AT1 receptors in a manner that is not easily overcome by the natural ligand. nih.gov Interestingly, the marked suppression of AII-induced contractions by 0.1 nM KRH-594 could be restored by co-incubation with a high concentration (100 nM) of losartan (B1675146), another AT1 receptor antagonist. nih.gov

Cellular Responses in Isolated Primary Cells or Cell Lines

The specificity and potency of KRH-594 have been confirmed in binding assays using membranes from both primary tissues and cell lines expressing cloned receptors. nih.govnih.gov

KRH-594 potently displaces the specific binding of radiolabeled angiotensin II ([125I]-AII) from the AT1 receptor. nih.gov In studies using rat liver membranes, KRH-594 exhibited a high affinity for the AT1 receptor with an inhibitory constant (Ki) of 0.39 nM. nih.gov In contrast, it showed negligible affinity for the AT2 receptor in bovine cerebellar membranes, with a Ki value greater than 10 µM. nih.gov This high degree of specificity is further supported by findings that KRH-594 at a concentration of 10 µM had no effect on receptors for bradykinin, acetylcholine, or histamine (B1213489) in guinea pig ileum preparations. nih.gov

Binding studies using cloned human and rat AT1 receptors expressed in cell lines further refined the affinity profile of KRH-594. nih.gov These experiments confirmed the compound's high and selective affinity for various AT1 receptor subtypes. nih.gov

These results collectively indicate that KRH-594 binds potently and selectively to AT1 receptors in an insurmountable fashion. nih.gov

Preclinical in Vivo Efficacy Research of Krh 594 Free Acid in Animal Models

Impact on Cardiovascular Parameters in Experimental Hypertension Models

Research in various animal models of hypertension has demonstrated the effects of KRH-594 on key cardiovascular indicators. These studies primarily utilized spontaneously hypertensive rats (SHRs), 2-kidney 1-clip renal hypertensive rats (RHRs), and renal hypertensive dogs.

KRH-594 has shown significant antihypertensive effects in several experimental models. In spontaneously hypertensive rats (SHRs) and 2-kidney 1-clip renal hypertensive rats (RHRs), oral administration of KRH-594 resulted in a dose-dependent and long-lasting reduction in blood pressure. nih.govnih.gov Repeated oral administration also dose-dependently reduced blood pressure in SHRs, RHRs, and renal hypertensive dogs. nih.gov Notably, this blood pressure-lowering effect was not accompanied by tachycardia, and there was no evidence of a rebound phenomenon after the cessation of treatment. nih.gov

Studies in salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP/Izm) also confirmed these findings, showing that KRH-594 significantly reduced systolic blood pressure over an 11-week administration period. nih.govresearchgate.net Similarly, in a model of diabetic nephropathy using streptozotocin-induced diabetic unilateral nephrectomized spontaneously hypertensive rats (DM-1K-SHR), KRH-594 significantly lowered systolic blood pressure after 16 weeks of treatment. nih.gov In contrast, KRH-594 did not have a significant effect on the systolic blood pressure of normotensive rats or deoxycorticosterone acetate (B1210297) salt-treated rats. nih.gov

Interactive Table: Effect of KRH-594 on Systolic Blood Pressure in Hypertensive Animal Models

Animal ModelObservationCitation
Spontaneously Hypertensive Rats (SHRs)Dose-dependent, long-lasting antihypertensive effect. nih.govnih.gov
2-Kidney 1-Clip Renal Hypertensive Rats (RHRs)Dose-dependent, long-lasting antihypertensive effect. nih.gov
Renal Hypertensive DogsDose-dependent reduction in blood pressure with repeated administration. nih.gov
Salt-Loaded Stroke-Prone SHRs (SHRSP/Izm)Significant reduction in systolic blood pressure after 11 weeks. nih.govresearchgate.net
Diabetic Unilateral Nephrectomized SHRs (DM-1K-SHR)Significant reduction in systolic blood pressure after 16 weeks. nih.gov

Beyond its direct impact on blood pressure, KRH-594 influences other hemodynamic factors. In SHRs, KRH-594 was found to dose-dependently increase both plasma renin activity and plasma angiotensin I concentration. nih.gov However, it did not affect the urinary excretion of sodium, potassium, and chloride. nih.gov In studies with common marmosets, oral administration of KRH-594 dose-dependently inhibited the pressor response induced by angiotensin II. nih.gov

Research on Organ Pathophysiology and Damage Mitigation in Disease Models

KRH-594 has been investigated for its potential to protect organs from damage associated with hypertension and diabetes, with a focus on the kidneys, heart, and vasculature.

In animal models of renal disease, KRH-594 has demonstrated significant renoprotective effects. In salt-loaded SHRSP/Izm rats, a model for progressive renal failure, administration of KRH-594 for 11 weeks led to significant improvements in several markers of kidney function. nih.govresearchgate.net These included reductions in urinary total protein, blood urea (B33335) nitrogen (BUN), and serum creatinine (B1669602), along with an increase in creatinine clearance. nih.govresearchgate.net

Similar protective effects were observed in diabetic, unilateral nephrectomized SHRs (DM-1K-SHR), a model for diabetic nephropathy. nih.gov In these animals, 16 weeks of treatment with KRH-594 significantly reduced both urinary albumin and urinary total protein. researchgate.netnih.gov Histological examination of the kidneys in both the SHRSP/Izm and DM-1K-SHR models revealed that KRH-594 significantly improved scores for glomerulosclerosis and the presence of hyaline casts in tubules. nih.govnih.gov

Interactive Table: Impact of KRH-594 on Markers of Renal Function

Animal ModelParameterResultCitation
Salt-Loaded SHRSP/IzmUrinary Total ProteinSignificantly reduced nih.govresearchgate.net
Blood Urea Nitrogen (BUN)Significantly reduced nih.govresearchgate.net
Serum CreatinineSignificantly reduced nih.govresearchgate.net
Creatinine ClearanceIncreased nih.govresearchgate.net
GlomerulosclerosisSignificantly improved nih.gov
Diabetic Unilateral Nephrectomized SHRs (DM-1K-SHR)Urinary AlbuminSignificantly reduced researchgate.netnih.gov
Urinary Total ProteinSignificantly reduced researchgate.netnih.gov
GlomerulosclerosisDose-dependently improved researchgate.netnih.gov
Hyalin Cast of TubulesDose-dependently improved researchgate.netnih.gov

Studies have shown that KRH-594 can mitigate pathological changes in the heart associated with hypertension and diabetes. In both salt-loaded SHRSP/Izm and diabetic DM-1K-SHR models, KRH-594 significantly inhibited cardiac hypertrophy. nih.govresearchgate.netnih.gov Furthermore, histological analysis of the hearts from SHRSP/Izm rats treated with KRH-594 showed a significant improvement in cardiac fibrosis scores. nih.gov These findings suggest that KRH-594 helps to prevent the adverse remodeling of the heart that occurs in hypertensive conditions. nih.govnih.govresearchgate.net

KRH-594 has been shown to have beneficial effects on the structure of blood vessel walls in hypertensive animal models. nih.govresearchgate.net Histological studies in salt-loaded SHRSP/Izm rats revealed that KRH-594 significantly improved scores related to the proliferation of afferent arterioles and the interlobular artery wall. nih.gov This indicates an attenuation of the thickening of the artery wall, a common complication of hypertension. nih.govresearchgate.net These results suggest that KRH-594 can help prevent the vascular complications associated with sustained high blood pressure. nih.gov

Research on Metabolic Dysregulation in Relevant Animal Models

Hyperlipidaemia and Lipid Metabolism Studies

Research has demonstrated that KRH-594, a novel angiotensin AT1 receptor antagonist, exhibits potential in ameliorating hyperlipidaemia in a preclinical animal model of diabetic spontaneously hypertensive rats. kyoto-u.ac.jpresearchgate.netnih.gov This model is significant as it presents with concurrent conditions of obesity, hyperglycemia, and hyperlipidemia from a young age, mimicking some aspects of human type 2 diabetes with complications. kyoto-u.ac.jp

In a study involving diabetic spontaneously hypertensive rats, the administration of KRH-594 was shown to have a notable impact on lipid profiles. kyoto-u.ac.jpresearchgate.netnih.gov These rats typically exhibit elevated levels of serum triglyceride and total cholesterol. kyoto-u.ac.jp The research indicated that KRH-594 treatment can lead to a reduction in these lipid parameters, suggesting a beneficial effect on lipid metabolism in this specific disease model. kyoto-u.ac.jpresearchgate.netnih.gov

The mechanism behind these effects is linked to its primary function as an angiotensin II receptor antagonist. capes.gov.brnih.govnih.gov By blocking the AT1 receptor, KRH-594 may influence pathways involved in lipid regulation, which are often dysregulated in conditions like diabetes and hypertension. capes.gov.brnih.govnih.govahajournals.org While the primary focus of KRH-594 development has been on its antihypertensive properties, its effects on hyperlipidemia in this animal model suggest a broader metabolic activity. kyoto-u.ac.jpresearchgate.netnih.govcapes.gov.brnih.gov

The table below summarizes the key findings related to the effects of KRH-594 on lipid parameters in diabetic spontaneously hypertensive rats.

ParameterAnimal ModelKey Findings
Hyperlipidaemia Diabetic Spontaneously Hypertensive RatsKRH-594 was found to ameliorate hyperlipidaemia. kyoto-u.ac.jpresearchgate.netnih.gov
Serum Triglyceride (TG) Diabetic Spontaneously Hypertensive RatsThe model exhibits elevated serum TG levels, and treatment with KRH-594 may lead to their reduction. kyoto-u.ac.jp
Total Cholesterol (TC) Diabetic Spontaneously Hypertensive RatsThe model shows elevated serum TC levels, which may be lowered by KRH-594 administration. kyoto-u.ac.jp

Comparative Preclinical Pharmacology of Krh 594 Free Acid

Benchmarking Against Established Angiotensin II Receptor Antagonists (e.g., Losartan (B1675146), Candesartan)

KRH-594 exhibits a high affinity and specificity for the angiotensin II type 1 (AT1) receptor. nih.gov In radioligand binding assays using rat liver membranes, KRH-594 potently displaced the specific binding of [125I]-Angiotensin II from the AT1 receptor, showing a Ki value of 0.39 nM. nih.gov Conversely, it displayed negligible affinity for the AT2 receptor, with a Ki greater than 10 µM. nih.gov This high specificity for the AT1 receptor is further supported by the finding that KRH-594 showed no significant affinity for 21 other receptor types and two enzymes at concentrations up to 10 µM. nih.gov

Studies on cloned human and rat angiotensin II receptors have provided further insight into the binding properties of KRH-594. For the human AT1 receptor, the Ki value for KRH-594 was determined to be 1.24 nM. nih.gov When compared to other antagonists, the rank order of affinity for the human AT1 receptor was found to be KRH-594 >> EXP3174 (the active metabolite of losartan) > candesartan (B1668252) = Angiotensin II. nih.govnii.ac.jp This indicates a significantly higher binding potency of KRH-594 for the human AT1 receptor compared to both the active form of losartan and candesartan. nih.govnii.ac.jp

In functional in vitro studies using isolated rabbit aorta, KRH-594 demonstrated insurmountable antagonism. nih.gov It caused a concentration-dependent, insurmountable suppression of the angiotensin II concentration-response curve. nih.gov This characteristic suggests a pseudo-irreversible or slowly reversible binding to the AT1 receptor. nih.gov

Below is a comparative summary of the in vitro receptor binding affinities:

CompoundReceptor SubtypeKi Value (nM)Species
KRH-594 AT10.39Rat
AT2>10,000Bovine
human AT11.24Human
human AT29360Human
rat AT1A0.67Rat
rat AT1B1.02Rat
Candesartan human AT1Ki value suggests lower affinity than KRH-594 nih.govnii.ac.jpHuman
EXP3174 (active metabolite of Losartan) human AT1Ki value suggests lower affinity than KRH-594 nih.govnii.ac.jpHuman

Data sourced from multiple preclinical studies. nih.govnih.govnii.ac.jp

The in vivo efficacy of KRH-594 has been evaluated in various animal models of hypertension, often in direct comparison with losartan and candesartan. In normotensive rats, orally administered KRH-594 effectively inhibited the pressor responses induced by angiotensin II, with a 50% inhibitory dose (ID50) of 0.39 mg/kg. nih.gov

In spontaneously hypertensive rats (SHRs), both KRH-594 and losartan demonstrated significant blood pressure-reducing effects that were sustained for at least 24 hours after administration. nih.gov Notably, these similar antihypertensive effects were achieved with different doses, highlighting the potency of KRH-594. nih.gov

Further studies in SHRs and in 2-kidney, 1-clip renal hypertensive rats (RHRs) confirmed the long-lasting antihypertensive effects of KRH-594. researchgate.net Repeated administration of KRH-594 in SHRs, RHRs, and dogs with renal hypertension resulted in a sustained reduction in blood pressure without inducing tachycardia. researchgate.net

In a model of diabetic nephropathy in streptozotocin (B1681764) (STZ)-induced diabetic unilateral nephrectomized spontaneously hypertensive rats (DM-1K-SHR), KRH-594 was compared with candesartan cilexetil. Both treatments were shown to improve glomerulosclerosis and the hyaline cast of tubules in the kidneys of these animals in a dose-dependent manner, indicating a therapeutic effect on the progression of diabetic nephropathy. researchgate.net

The following table summarizes the comparative in vivo effects:

Animal ModelCompoundKey Findings
Normotensive RatsKRH-594 Inhibited Angiotensin II-induced pressor response with an ID50 of 0.39 mg/kg. nih.gov
Spontaneously Hypertensive Rats (SHRs)KRH-594 Exerted a significant and long-lasting blood pressure-reducing effect. nih.govresearchgate.net
Losartan Produced a similar blood pressure-reducing effect to KRH-594, which was significant at 24 hours. nih.gov
2-Kidney, 1-Clip Renal Hypertensive Rats (RHRs)KRH-594 Demonstrated a long-lasting antihypertensive effect. researchgate.net
Diabetic Unilateral Nephrectomized SHRs (DM-1K-SHR)KRH-594 Dose-dependently improved glomerulosclerosis and hyaline casts in tubules. researchgate.net
Candesartan cilexetil Dose-dependently improved glomerulosclerosis and hyaline casts in tubules. researchgate.net

Future Directions in Krh 594 Free Acid Research

Advanced Molecular Modeling and Computational Chemistry Applications in Receptor-Ligand Interactions

Future research will increasingly rely on advanced molecular modeling and computational chemistry to elucidate the precise nature of the interaction between KRH-594 free acid and the AT1 receptor. These in-silico approaches are pivotal for understanding the structural basis of its potent and insurmountable antagonism. kup.atnih.gov

Early research established that KRH-594 binds potently and selectively to the AT1 receptor in an insurmountable manner. nih.govnih.gov A key structural feature of many insurmountable AT1 receptor antagonists, including KRH-594, is the presence of two acidic groups. kup.at This di-acidic nature is thought to facilitate a strong interaction with the receptor, potentially involving basic amino acid residues like Lys199, which stabilizes the antagonist-receptor complex and leads to slow dissociation and insurmountable inhibition. kup.at

Molecular modeling studies on other angiotensin receptor blockers (ARBs) have suggested that the primary binding sites are located between transmembrane domains (TM) 3, 5, and 6 of the AT1 receptor. researchgate.net Future computational studies on this compound can build upon this framework. By employing techniques such as molecular dynamics simulations and alchemical free energy calculations, researchers can:

Map the precise binding pocket: Identify the specific amino acid residues that form hydrogen bonds, ionic interactions, and hydrophobic interactions with KRH-594.

Quantify binding energies: Calculate the free energy of binding to understand the thermodynamic forces driving the high-affinity interaction. chemrxiv.orgmdpi-res.com

Elucidate the mechanism of insurmountability: Simulate the dissociation process to explain why KRH-594 is a slowly reversible or "pseudo-irreversible" antagonist. nih.gov

These computational insights are invaluable for the rational design of next-generation antagonists with potentially enhanced specificity and tailored pharmacological profiles.

Table 1: Key Molecular and Binding Characteristics of Insurmountable AT1 Antagonists for Computational Study

Characteristic Relevance for KRH-594 Research Supporting Research Insight
Di-acidic Structure A key feature of KRH-594, hypothesized to be crucial for its strong, stable binding to the AT1 receptor. kup.at Many insurmountable AT1 antagonists possess two acidic moieties, which may interact with positively charged amino acids in the receptor. kup.at
Binding Site Location Future modeling can confirm if KRH-594 binds within the pocket formed by TM domains 3, 5, and 6, as seen with other ARBs. researchgate.net Molecular modeling of valsartan, candesartan (B1668252), and losartan (B1675146) suggests binding sites within these transmembrane domains. researchgate.net
Key Amino Acid Interactions Identifying specific interactions (e.g., with Lys199) can explain the stability of the KRH-594-receptor complex. kup.at Mutation of Lys199 in the AT1 receptor has been shown to decrease the binding affinity of non-peptide antagonists. kup.at
Slow Dissociation Rate Computational simulations can model the dissociation pathway and kinetics, providing a molecular basis for its insurmountable activity. nih.gov In vitro studies show that the suppression of angiotensin II-induced contractions by KRH-594 is only slowly reversed after washing. nih.gov

Investigation of Novel Signaling Pathways Mediated by AT1 Receptor Antagonism

The canonical signaling pathway of the renin-angiotensin system (RAS) involves Angiotensin II binding to the AT1 receptor, leading to G-protein activation and subsequent vasoconstriction and aldosterone (B195564) secretion. pharmgkb.org However, the AT1 receptor is now known to trigger a multitude of other signaling cascades that contribute to pathophysiology, presenting new avenues for investigation with KRH-594. nih.gov

Future research should focus on how KRH-594 modulates these non-canonical pathways, which are implicated in inflammation, fibrosis, oxidative stress, and cellular growth. frontiersin.org Angiotensin II can activate several downstream effectors, including:

Mitogen-Activated Protein Kinases (MAPK): Involved in cell proliferation and hypertrophy. frontiersin.org

Transforming Growth Factor-β (TGF-β): A key mediator of fibrosis. frontiersin.org

Pro-inflammatory Cytokines: Such as TNF-α and Interleukin-6 (IL-6), which contribute to tissue damage. frontiersin.orgnih.gov

NADPH Oxidases: The primary source of reactive oxygen species (ROS) in response to Angiotensin II, leading to oxidative stress. frontiersin.orgnih.gov

Furthermore, the concept of biased signaling has emerged, where a ligand can selectively activate certain downstream pathways (e.g., G-protein-dependent) while inhibiting others (e.g., β-arrestin-dependent). ahajournals.org β-arrestins are intracellular proteins that can mediate G-protein-independent signaling. nih.govahajournals.org An important future direction is to determine if KRH-594 acts as an unbiased antagonist, blocking all AT1 receptor functions, or if it exhibits bias, which could be exploited for more targeted therapeutic effects with fewer off-target actions.

Table 2: Potential Novel Signaling Pathways for KRH-594 Investigation

Signaling Pathway Pathophysiological Role Research Question for KRH-594
β-Arrestin Pathway Receptor internalization, G-protein independent signaling, potential for protective or pathological effects. ahajournals.org Does KRH-594 block β-arrestin recruitment and signaling, and could this be therapeutically advantageous?
MAPK Cascade (e.g., ERK) Cellular growth, inflammation, cardiac hypertrophy. frontiersin.org To what extent does KRH-594 inhibit Angiotensin II-induced MAPK activation in various cell types (e.g., vascular smooth muscle, cardiac fibroblasts)?
TGF-β Signaling Fibrosis in the heart, kidneys, and other organs. frontiersin.org Can KRH-594 effectively block the Angiotensin II-AT1R-TGF-β axis to prevent or reverse fibrotic remodeling?
Inflammatory Pathways (NF-κB, Cytokines) Chronic inflammation in atherosclerosis and renal disease. nih.gov What is the efficacy of KRH-594 in suppressing the expression of pro-inflammatory genes like TNF-α, IL-6, and MCP-1?
Reactive Oxygen Species (ROS) Generation Oxidative stress, endothelial dysfunction, and cellular damage. frontiersin.orgnih.gov How effectively does KRH-594 inhibit NADPH oxidase activation and subsequent ROS production in response to Angiotensin II?

Exploration of Research Applications in Other Disease States (beyond cardiovascular and renal)

While KRH-594's efficacy in hypertension and renal protection is established, its potent AT1 receptor antagonism suggests therapeutic potential in a wider range of pathologies. researchgate.netresearchgate.net Future research should rigorously explore these applications.

One of the most promising areas is in diabetic complications . A study in diabetic, hypertensive rats demonstrated that KRH-594 not only improved nephropathy but also significantly reduced levels of triglyceride, total cholesterol, and phospholipids. nih.gov Notably, this lipid-lowering effect was not observed with the comparator compound, candesartan cilexetil, suggesting a unique profile for KRH-594 that warrants further investigation. nih.gov

Other potential research applications include:

Cardiac Fibrosis and Hypertrophy: KRH-594 has been shown to inhibit cardiac hypertrophy and improve cardiac fibrosis scores in animal models, indicating its potential in treating pathological cardiac remodeling independent of blood pressure lowering alone. researchgate.netnih.gov

Atherosclerosis: The anti-inflammatory and anti-proliferative effects of AT1 receptor blockade could translate to an anti-atherosclerotic benefit. frontiersin.orgnih.gov Research on the related compound olmesartan (B1677269) has shown it can ameliorate atherosclerosis in animal models, providing a strong rationale for similar studies with KRH-594. nih.gov

Cachexia: The RAS system, particularly elevated Angiotensin II, is implicated in muscle wasting (cachexia) associated with chronic conditions like heart failure. nih.gov Blockade of the AT1 receptor can improve muscle strength and prevent weight loss in animal models, suggesting a role for KRH-594 in treating this debilitating syndrome. nih.gov

Cancer: Preliminary research has pointed to a potential role of the RAS system in tumor growth and angiogenesis. A patent has listed KRH-594 in the context of screening methods for cancer treatment, highlighting this as a nascent but intriguing area for future exploration. google.com

Table 3: Summary of Research Findings for KRH-594 in Other Disease Models

Disease Model Animal Model Key Research Finding Citation
Diabetic Nephropathy STZ-induced diabetic, nephrectomized, spontaneously hypertensive rats (SHR) Reduced urinary albumin and total protein; improved glomerulosclerosis. nih.gov
Diabetic Hyperlipidemia STZ-induced diabetic, nephrectomized, spontaneously hypertensive rats (SHR) Dose-dependently reduced triglyceride, total cholesterol, and phospholipid levels. nih.gov
Renal Failure & Cardiac Damage Salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP) Improved glomerulosclerosis, inhibited cardiac hypertrophy, and improved survival rates. researchgate.net
Hypertension & Heart Failure Spontaneously hypertensive rats (SHR) and renal hypertensive rats (RHR) Provided long-lasting blood pressure reduction and improved acute heart failure. researchgate.net

Development of Advanced Analytical Methodologies for Research Quantification

Robust and sensitive analytical methods are essential for advancing KRH-594 research, particularly for pharmacokinetic studies, metabolism analysis, and quantifying receptor interactions. While foundational methods have been used, future research will benefit from the application and development of more advanced techniques.

Key methodologies for future focus include:

Radioligand Binding Assays: This technique has been fundamental in characterizing KRH-594's high affinity and selectivity for the AT1 receptor over the AT2 receptor. nih.govnih.gov Studies have used [125I]-Angiotensin II to determine the inhibitory constant (Ki) of KRH-594, which was found to be 1.24 nM for the human AT1 receptor. nih.govresearchgate.net Future assays could use radiolabeled KRH-594 itself to study receptor kinetics and density in different tissues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices like plasma and tissue. While studies on the metabolism of the prodrug olmesartan medoxomil have utilized LC-MS, detailed, validated LC-MS/MS methods for this compound will be crucial for precise pharmacokinetic profiling and metabolism studies in preclinical and potentially clinical research. scirp.org

In Vitro Functional Assays: Assays using isolated tissues, such as the rabbit aorta contraction model, have been vital for demonstrating the insurmountable nature of KRH-594's antagonism. nih.govnih.gov Advanced functional assays using cell-based systems that report on specific downstream signaling events (e.g., calcium flux, cAMP levels, or β-arrestin recruitment) will allow for a more nuanced characterization of its pharmacological profile.

Table 4: Analytical Methodologies for KRH-594 Research

Methodology Purpose in KRH-594 Research Key Findings / Future Application
Radioligand Binding Assay Determine receptor binding affinity (Ki) and selectivity (AT1 vs. AT2). Established high affinity for AT1 (Ki = 0.39-1.24 nM) and low affinity for AT2 (Ki > 10,000 nM). nih.govnih.gov Future use could involve competition assays with other ligands.
LC-MS/MS Quantify KRH-594 in biological samples (plasma, urine, tissue) for pharmacokinetic and metabolism studies. Development of a validated method is a key next step for detailed absorption, distribution, metabolism, and excretion (ADME) studies.
In Vitro Aortic Ring Assay Functionally characterize the nature of antagonism (surmountable vs. insurmountable). Confirmed KRH-594 as an insurmountable antagonist with a pKB of 10.4. nih.gov
Cell-Based Signaling Assays Investigate effects on specific downstream signaling pathways (e.g., Ca2+, MAPK, β-arrestin). Future application to determine if KRH-594 exhibits biased antagonism.
In Vivo Pressor Response Assay Determine in vivo efficacy and duration of action by measuring inhibition of Angiotensin II-induced pressor response. Established an oral ID50 of 0.39 mg/kg in rats. nih.govresearchgate.net

Q & A

Q. What is the molecular mechanism of KRH-594 free acid as an AT1 receptor antagonist?

KRH-594 acts as a potent, insurmountable antagonist of angiotensin II type 1 (AT1) receptors. It binds pseudo-irreversibly to AT1 receptors, suppressing angiotensin II-induced contractions in a concentration-dependent manner. This insurmountable antagonism is attributed to its slow dissociation from the receptor, as shown in rabbit aortic ring studies . Binding assays using cloned human and rat AT1 receptors revealed Ki values of 1.24 nM (human AT1) and 0.67 nM (rat AT1A), demonstrating high specificity .

Q. What experimental models are suitable for studying KRH-594's antihypertensive effects?

Key models include:

  • Spontaneously Hypertensive Rats (SHRs): Used to evaluate dose-dependent, long-lasting blood pressure reduction .
  • Renal Hypertensive Rats (RHRs): Assess efficacy in renin-dependent hypertension .
  • Streptozotocin-Induced Diabetic SHRs: Investigates nephropathy and hyperlipidemia amelioration .
  • Isolated Rabbit Aorta: Measures insurmountable suppression of angiotensin II-induced contractions .

Q. How should researchers design dose-response experiments for KRH-594?

  • Use non-cumulative dosing to avoid receptor desensitization.
  • Preincubate tissues with KRH-594 (e.g., 0.1–10 nM for 1–2 hours) to assess time-dependent effects .
  • Include losartan as a control to confirm AT1-specific antagonism via competitive binding .

Advanced Research Questions

Q. How do species-specific differences in KRH-594 binding impact translational research?

KRH-594 exhibits higher affinity for rat AT1A receptors (Ki = 0.67 nM) compared to human AT1 receptors (Ki = 1.24 nM) . This discrepancy necessitates careful extrapolation of preclinical data to human trials. Researchers should:

  • Validate findings using humanized receptor models or primary human vascular tissues.
  • Compare pharmacokinetic profiles across species to adjust dosing regimens.

Q. What methodologies resolve contradictions in KRH-594's "insurmountable" vs. "slowly reversible" antagonism?

  • Schild Analysis: KRH-594 reduces the maximal response to angiotensin II (non-parallel rightward shifts), confirming insurmountable antagonism .
  • Washout Experiments: Partial recovery of angiotensin II responses after repeated washing indicates slow reversibility .
  • Radioligand Binding Assays: Quantify dissociation rates (e.g., t1/2 >2 hours in rat liver membranes) .

Q. How can KRH-594's pleiotropic effects (e.g., lipid/glucose modulation) be systematically evaluated?

  • Integrated Multi-Omics Approaches: Combine transcriptomics (AT1 signaling pathways) and metabolomics (lipid/glucose profiles) in diabetic SHR models .
  • Co-Administration Studies: Test KRH-594 with PPAR-γ agonists (e.g., telmisartan) to assess synergistic metabolic benefits .

Q. What statistical methods address variability in KRH-594's antihypertensive duration across models?

  • Mixed-Effects Modeling: Accounts for inter-animal variability in SHRs and RHRs .
  • Repeated-Measures ANOVA: Analyzes time-dependent blood pressure changes (e.g., 24-hour post-dose efficacy) .

Methodological Guidelines

  • Binding Assays: Use cloned human AT1 receptors (≥1-hour preincubation) to mimic clinical conditions .
  • In Vivo Dosing: Administer 1–10 mg/kg orally in hypertensive models; monitor plasma renin activity to confirm RAS activation .
  • Data Reproducibility: Adhere to Beilstein Journal protocols for compound characterization, including purity (>95%) and NMR/LC-MS validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.